Secologanin

Übersicht

Beschreibung

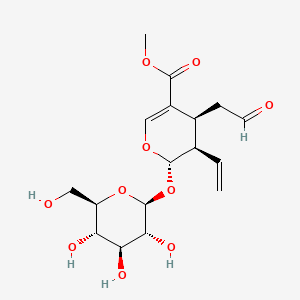

Secologanin ist ein Secoiridoid-Monoterpen, das im Mevalonatweg aus Geranylpyrophosphat synthetisiert wird. Es ist ein Schlüsselzwischenprodukt bei der Biosynthese verschiedener Alkaloide, darunter Terpen-Indolalkaloide und Ipecac-Alkaloide . This compound entsteht aus Loganin durch die Wirkung des Enzyms this compound-Synthase .

Vorbereitungsmethoden

Secologanin kann durch verschiedene Verfahren synthetisiert werden, darunter organokatalytische Reaktionen und biogenetisch inspirierte Umwandlungen. Ein Ansatz beinhaltet die Verwendung einer organokatalytischen Michael-Reaktion, gefolgt von einer Fukuyama-Reduktion, einer spontanen Cyclisierung und einer Schmidt-Glykosylierungssequenz . Industrielle Produktionsverfahren beinhalten oft die heterologe Expression von this compound-Synthase in Mikroorganismen wie Saccharomyces cerevisiae .

Analyse Chemischer Reaktionen

Key Chemical Reactions and Transformations

-

Pictet-Spengler Reaction : Secologanin undergoes a Pictet-Spengler reaction with tryptamine, catalyzed by strictosidine synthase, to form tetrahydro-β-carboline strictosidine . This is the first step in monoterpene indole alkaloid biosynthesis .

-

Ipecac and Terpene Indole Alkaloid Formation : this compound reacts with dopamine or tryptamine to form ipecac and terpene indole alkaloids, respectively .

-

Bioinspired Synthesis : this compound can be synthesized using an asymmetric organocatalytic cascade reaction . It serves as a starting point for natural products with diverse skeletons and biological activities .

-

Biomimetic Reactions : this compound undergoes biomimetic reactions with amines and amino acids, yielding other natural products and compounds of pharmacological interest .

Role of CrMATE1 in this compound Transport

CrMATE1, a vacuolar importer belonging to the multidrug and toxic compound extrusion (MATE) family, transports this compound . Silencing CrMATE1 leads to a significant reduction in this compound levels and an accumulation of secologanol, the reduced form of this compound . Downstream monoterpenoid indole alkaloid (MIA) profiles are also reduced .

This compound and Alkaloid Production

This compound is a precursor to several alkaloids, including vincoside, a nitrogenous glucoside . Indole alkaloids in vinca are formed from vincoside . this compound-related natural products, such as monoterpenoid indole alkaloids and hetero-oligomeric iridoid glycosides, can be synthesized from this compound and its derivatives .

5.影響 Cnidium officinale 治療

Treatment with this compound, along with methyl jasmonate (MeJA), increases the total alkaloid content in Cnidium officinale .

Des-vinyl this compound Analogs

The enzyme strictosidine synthase has a restrictive substrate scope, recognizing only substrates with minor structural perturbations . Removing the glucose moiety from this compound may enable the enzyme to turnover a greater number of this compound analogs .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Secologanin is integral to the biosynthesis of several important medicinal compounds, particularly the anticancer drugs vinblastine and vincristine. These compounds are derived from the monoterpene indole alkaloid pathway, where this compound serves as a precursor.

- Anticancer Properties : Research has shown that this compound and its derivatives exhibit significant anticancer activity. The compound is involved in the production of vinblastine and vincristine, which are used to treat various cancers including leukemia and lymphomas .

- Mechanism of Action : this compound contributes to the formation of strictosidine, a key intermediate in the biosynthesis of these alkaloids. The manipulation of this compound levels through genetic engineering or biotechnological approaches can enhance the yield of these critical drugs .

Agricultural Applications

This compound also has potential applications in agriculture, particularly in pest management:

- Pest Management : Some secoiridoids, including this compound, act as natural insect pheromones. This property can be harnessed for developing eco-friendly pest control strategies that minimize reliance on synthetic pesticides .

- Plant Defense Mechanisms : this compound may play a role in plant defense against herbivores and pathogens. Its presence can enhance the resilience of plants by contributing to their chemical defense systems .

Biochemical Studies

The study of this compound extends into various biochemical research areas:

- Transport Mechanisms : Recent studies have identified specific transporters, such as CrMATE1 from Catharanthus roseus, responsible for the vacuolar import of this compound. Understanding these transport mechanisms is crucial for manipulating this compound levels in plants to optimize alkaloid production .

- Metabolic Engineering : The manipulation of this compound biosynthesis pathways through genetic engineering has been explored to enhance the production of valuable metabolites. This includes using heterologous expression systems to produce this compound and its derivatives in model organisms .

Case Study 1: Enhanced Production of Vinblastine

A study demonstrated that by manipulating this compound biosynthesis through targeted gene expression in Nicotiana benthamiana, researchers could significantly increase the yield of vinblastine. This was achieved by expressing genes involved in both the secoiridoid pathway and downstream alkaloid synthesis .

Case Study 2: Pest Control Using this compound

Research highlighted the potential use of this compound as a natural insect repellent. Field trials showed that formulations containing this compound effectively reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Summary Table of Applications

| Application Area | Description | Example Use |

|---|---|---|

| Pharmaceutical | Precursor for anticancer drugs like vinblastine and vincristine | Cancer treatment |

| Agricultural | Natural insect pheromone for pest management | Eco-friendly pest control |

| Biochemical Research | Study of transport mechanisms and metabolic pathways | Enhanced alkaloid production |

| Genetic Engineering | Manipulation of biosynthetic pathways for increased yield | Production optimization in model organisms |

Wirkmechanismus

Secologanin exerts its effects through its role as a key intermediate in the biosynthesis of alkaloids. It is formed from loganin through the action of this compound synthase, a cytochrome P450 enzyme that catalyzes the oxidative cleavage of loganin . This compound then proceeds to react with dopamine or tryptamine to form various alkaloids .

Vergleich Mit ähnlichen Verbindungen

Secologanin ähnelt anderen Secoiridoid-Monoterpenen wie Loganin und Swertiamarin. This compound ist einzigartig in seiner Fähigkeit, als Vorläufer für eine große Bandbreite an Alkaloiden zu dienen, darunter Terpen-Indolalkaloide und Ipecac-Alkaloide . Dies macht es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen.

Biologische Aktivität

Secologanin is a monoterpenoid compound primarily found in plants of the Apocynaceae family, particularly in Catharanthus roseus (Madagascar periwinkle). It serves as a precursor in the biosynthesis of various alkaloids, including significant pharmaceutical compounds like vinblastine and vincristine, which are used in cancer treatment. This article explores the biological activity of this compound, emphasizing its transport mechanisms, metabolic transformations, and implications for medicinal chemistry.

1. Transport Mechanisms

CrMATE1: The Vacuolar Importer

Recent studies have identified CrMATE1 (Catharanthus roseus Multidrug and Toxic Compound Extrusion 1) as a key transporter for this compound. This protein is crucial for the translocation of this compound into the vacuole, facilitating its role in monoterpenoid indole alkaloid (MIA) biosynthesis. The transport process is highly efficient and specific, with CrMATE1 showing strict directionality for this compound over other substrates .

Experimental Findings:

- Translocation Rate: CrMATE1 can translocate 1 mM of this compound into the vacuole within approximately 25 minutes .

- Silencing Experiments: Silencing CrMATE1 resulted in a significant reduction of this compound levels and an accumulation of its reduced form, secologanol, indicating a metabolic shift .

2. Metabolic Transformations

This compound undergoes spontaneous reduction to form secologanol, which has been observed to accumulate under certain conditions. This transformation is significant as it influences the downstream biosynthesis of MIAs.

Key Observations:

- In control oocytes (non-MATE expressing), secologanol levels increased significantly over time, reflecting a faster conversion rate from this compound compared to passive diffusion .

- The accumulation of secologanol was noted to be 16 to 38 times higher in silenced plants compared to controls, suggesting that CrMATE1 plays a critical role in regulating the levels of both compounds .

3. Biological Activity and Pharmacological Implications

This compound and its derivatives exhibit various biological activities that are relevant in pharmacology.

Anticancer Activity:

- As a precursor to vinblastine and vincristine, this compound's role in cancer therapy is paramount. These alkaloids are known for their efficacy against various cancers, including leukemia and lymphoma .

Antimicrobial Properties:

- Studies have indicated that compounds derived from this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .

4. Case Studies

Case Study 1: Vinblastine Production

A study investigated the metabolic pathways in C. roseus where this compound serves as a precursor for vinblastine synthesis. Genetic manipulation aimed at enhancing CrMATE1 expression led to increased yields of vinblastine, demonstrating the importance of this compound transport in pharmaceutical production .

Case Study 2: Antimicrobial Efficacy

Research on extracts containing this compound derivatives showed promising results against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, highlighting its potential as a natural antimicrobial agent .

5. Summary of Research Findings

| Aspect | Details |

|---|---|

| Transporter | CrMATE1 facilitates vacuolar import of this compound |

| Translocation Rate | 1 mM of this compound translocated within ~25 min |

| Metabolic Conversion | Rapid conversion to secologanol; accumulation observed in silenced plants |

| Pharmacological Role | Precursor for anticancer alkaloids (vinblastine, vincristine) |

| Antimicrobial Activity | Exhibits potential against bacterial strains |

Eigenschaften

CAS-Nummer |

19351-63-4 |

|---|---|

Molekularformel |

C17H24O10 |

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

methyl 3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C17H24O10/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3 |

InChI-Schlüssel |

CSKKDSFETGLMSB-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |

Isomerische SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CBM 301940 CBM-301940 CBM301940 tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Secologanin and why is it important?

A1: this compound is a monoterpene glucoside that acts as a crucial biosynthetic intermediate in the formation of numerous monoterpenoid indole alkaloids (MIAs) [, ]. These alkaloids encompass a diverse group of over 2000 natural products, many of which possess significant biological activity and are utilized as pharmaceuticals [, , ]. One notable example is the anticancer drug vincristine, derived from the dimeric MIA leurocristine [].

Q2: How does this compound contribute to MIA biosynthesis?

A2: this compound provides the monoterpene moiety during MIA biosynthesis []. The pathway often begins with the condensation of this compound with tryptamine, catalyzed by the enzyme strictosidine synthase (STR) [, , ]. This reaction yields strictosidine, a central precursor in the biosynthesis of many MIAs, including catharanthine and vindoline, which ultimately lead to the formation of the anticancer agents vinblastine and vincristine [, ].

Q3: What is the role of Strictosidine Synthase (STR) in relation to this compound?

A3: Strictosidine Synthase (STR) is a key enzyme that catalyzes the stereoselective condensation of this compound with tryptamine to form strictosidine [, , ]. This reaction represents the first committed step in the biosynthesis of many MIAs []. STR exhibits high substrate specificity for both this compound and tryptamine [, ].

Q4: Where does this compound biosynthesis occur within the plant?

A4: In Catharanthus roseus, a model plant for MIA biosynthesis, this compound biosynthesis is compartmentalized. Early steps occur in specialized internal phloem-associated parenchyma (IPAP) cells, while final elaboration takes place in leaf epidermal cells [, ]. This spatial organization necessitates the intercellular transport of pathway intermediates, including this compound [].

Q5: What are the implications of this compound transport within the plant?

A5: The transport of this compound and its precursors between different cell types is crucial for efficient MIA biosynthesis []. Recent studies have identified specific transporters, belonging to the Nitrate/Peptide (NPF) transporter family, responsible for the translocation of iridoid glucosides, including this compound, across cellular membranes []. These transporters play a vital role in maintaining the metabolic flux required for MIA production.

Q6: Have any this compound transporters been identified?

A6: Yes, research has identified several Catharanthus roseus NPF transporters (CrNPFs) capable of transporting this compound and other iridoid glucosides []. Specifically, CrNPF2.4, CrNPF2.5, and CrNPF2.6 have been shown to import 7-deoxyloganic acid, loganic acid, loganin, and this compound into Xenopus oocytes []. These findings suggest a complex transport network for these intermediates within the plant.

Q7: Can you describe the molecular structure of this compound?

A7: this compound possesses a unique structure featuring a glucose moiety attached to a secoiridoid aglycone [, ]. The aglycone portion contains a cyclopentane ring fused to a dihydropyran ring, with an aldehyde group and a methyl ester substituent.

Q8: What spectroscopic techniques are used to characterize this compound?

A8: Various spectroscopic techniques are employed to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. 1H-NMR is particularly useful for quantifying this compound content in plant extracts, with the signal of H-9 serving as a reliable marker [].

Q9: Are there alternative methods for extracting and quantifying this compound?

A9: Researchers have explored different extraction methods for this compound, including ultrasonication with organic solvents, microwave-assisted extraction, and hot water extraction []. Ultrasonication with methanol has shown the highest yield for extracting this compound from plant material []. Quantitative analysis of this compound can be achieved using 1H-NMR, with gallic acid often employed as an internal standard [].

Q10: How stable is this compound under different conditions?

A10: this compound can undergo degradation under certain conditions. For instance, acidic conditions can lead to the cleavage of the acetal bond between the sugar and aglycone moieties []. Additionally, exposure to certain oxidizing agents can result in the formation of epoxides at the vinyl side chain or the β-alkoxyacrylate site [, ].

Q11: Has the reactivity of this compound been explored in synthetic chemistry?

A11: Yes, the inherent reactivity of this compound has been exploited in synthetic organic chemistry to access a wide range of natural products and their analogues [, , , , ]. For example, this compound has been utilized in the synthesis of heteroyohimbine alkaloid analogues, compounds with potential pharmacological applications [].

Q12: How does the structure of this compound influence its reactivity?

A12: The presence of multiple functional groups in this compound, including an aldehyde, a methyl ester, and a vinyl side chain, contributes to its diverse reactivity [, , , ]. The stereochemistry of this compound also plays a crucial role in determining the stereochemical outcome of reactions involving this molecule [, ].

Q13: Have there been any computational studies on this compound and its derivatives?

A13: Computational chemistry techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, have been employed to study this compound and its interactions with enzymes like strictosidine synthase [, ]. These studies provide valuable insights into the binding modes, reaction mechanisms, and catalytic activity of enzymes involved in MIA biosynthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.